Amycolatopsin B

Cytotoxicity Anticancer Antimycobacterial

Procure Amycolatopsin B for precise SAR & oncology research. Unlike antimycobacterial analogs A & C, its distinct disaccharide moiety and absent 6-methyl hydroxyl confer potent cytotoxicity (NCI-H460 IC50: 0.28µM; SW620 IC50: 0.14µM). It is essential for studies requiring selective anticancer activity without confounding antimycobacterial effects. Request a quote today.

Molecular Formula C60H98O22
Molecular Weight 1171.4 g/mol
Cat. No. B10823658
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAmycolatopsin B
Molecular FormulaC60H98O22
Molecular Weight1171.4 g/mol
Structural Identifiers
SMILESCC1C=C(C=C(C=C(C(=O)OC(CC(C(C=C(C=C(C=C(C1OC2C(C(C(C(O2)C)OC)O)O)C)C)C)O)OC)C(C)C3(C(C(C(C(O3)CCCOC)(C)OC4CC(C(C(O4)C)OC5CC(C(C(O5)C)O)(C)O)O)O)OC)O)C)OC)C
InChIInChI=1S/C60H98O22/c1-30-21-31(2)25-41(61)44(72-15)28-43(78-56(67)35(6)26-40(71-14)24-32(3)23-34(5)50(33(4)22-30)80-57-49(64)48(63)52(73-16)38(9)77-57)36(7)60(69)55(74-17)54(66)59(12,45(81-60)19-18-20-70-13)82-46-27-42(62)51(37(8)75-46)79-47-29-58(11,68)53(65)39(10)76-47/h21-26,34,36-39,41-55,57,61-66,68-69H,18-20,27-29H2,1-17H3/b30-21+,31-25+,32-23+,33-22-,35-26+,40-24+/t34?,36-,37-,38-,39-,41?,42+,43?,44?,45-,46+,47+,48-,49-,50?,51-,52-,53-,54-,55-,57-,58-,59-,60+/m1/s1
InChIKeyRXEUEJKMIIQASU-VZPOFQEHSA-N
Commercial & Availability
Standard Pack Sizes0.1 mg / 0.5 mg / 1 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Amycolatopsin B: A Glycosylated Polyketide Macrolide with Selective Cytotoxicity Against Human Cancer Cell Lines


Amycolatopsin B is a glycosylated polyketide macrolide originally isolated from a soil strain of the rare actinomycete Amycolatopsis sp. MST-108494 [1]. It belongs to a rare class of secondary metabolites that are structurally and biosynthetically related to the apoptolidins and ammocidins [1]. Unlike its close structural analogs, amycolatopsins A and C, Amycolatopsin B lacks a hydroxyl group at the 6-methyl position and does not exhibit selective antimycobacterial activity [1]. Instead, it demonstrates a pronounced and selective cytotoxicity profile against human cancer cell lines, establishing a clear functional divergence within the class that is critical for targeted research procurement [1].

Why Amycolatopsin B Cannot Be Substituted by Amycolatopsin A or C in Cancer Research Applications


Substituting Amycolatopsin B with its closest in-class analogs, Amycolatopsin A or Amycolatopsin C, would fundamentally alter the biological outcome of an experiment. While Amycolatopsins A and C are characterized by their selective inhibition of Mycobacterium bovis and M. tuberculosis with low mammalian cytotoxicity, Amycolatopsin B exhibits potent cytotoxic activity against human cancer cell lines but no antimycobacterial effect [1]. This functional dichotomy is directly linked to structural variations: the presence or absence of a 6-methyl hydroxyl group and the glycosylation pattern dictate whether the compound acts as an antimycobacterial agent or a cytotoxic anticancer agent [1]. Therefore, generic substitution within this compound class is not scientifically valid and would lead to divergent and non-comparable experimental results.

Quantitative Differentiation of Amycolatopsin B from Analogs: A Comparative Evidence Guide for Scientific Procurement


Amycolatopsin B's Cytotoxic Selectivity for Cancer Cells Contrasts with Amycolatopsin A's Antimycobacterial Activity

Amycolatopsin B demonstrates a pronounced and selective cytotoxic effect against human cancer cell lines, a profile not shared by its analog Amycolatopsin A. Amycolatopsin B is cytotoxic to NCI-H460 lung carcinoma cells (IC50 = 0.28 µM) and SW620 colon carcinoma cells (IC50 = 0.14 µM) [1]. In contrast, Amycolatopsin A is active against M. bovis (IC50 = 0.4 µM) and M. tuberculosis (IC50 = 4.4 µM) but exhibits a different cytotoxic profile (NCI-H460 IC50 = 1.2 µM; SW620 IC50 = 0.08 µM) [1]. The functional distinction is that Amycolatopsin B is a cytotoxic anticancer agent, while Amycolatopsin A is an antimycobacterial agent with a different pattern of cancer cell line activity.

Cytotoxicity Anticancer Antimycobacterial Selectivity

Amycolatopsin B's Cytotoxicity is 71-Fold Greater Than Amycolatopsin C Against SW620 Colon Carcinoma Cells

The degree of glycosylation is a critical determinant of biological activity within the amycolatopsin class. Amycolatopsin B, which possesses a disaccharide moiety, exhibits potent cytotoxicity against SW620 colon carcinoma cells (IC50 = 0.14 µM) [1]. In stark contrast, Amycolatopsin C, the aglycone analog that lacks this disaccharide moiety, is 5- to 100-fold less cytotoxic, with an IC50 of 10 µM against the same cell line [1]. This represents a 71-fold difference in potency, highlighting the essential role of the disaccharide for cytotoxic activity.

Cytotoxicity Anticancer Glycosylation Structure-Activity Relationship

Amycolatopsin B Lacks Antifungal Activity: A Key Differentiator from Broader-Spectrum Glycosylated Macrolides

Amycolatopsin B, along with its analogs A and C, does not exhibit antifungal activity against Candida albicans, with all three compounds showing an IC50 greater than 30 µM [1]. This is a crucial differentiating factor, as many structurally related glycosylated macrolides, such as some apoptolidins, are known for their antifungal properties. The data confirms that Amycolatopsin B is not a broad-spectrum antifungal agent and should not be procured for antifungal research applications.

Antifungal Selectivity Antimicrobial Spectrum of Activity

Structural Basis for Activity Divergence: The 6-Methyl Hydroxylation Status Dictates Antimycobacterial vs. Cytotoxic Profile

The study of the amycolatopsin class has revealed a key structure-activity relationship (SAR) correlation: the hydroxylation of the 6-methyl group is essential for antimycobacterial activity [1]. Amycolatopsins A and C, which possess a hydroxyl group at this position, selectively inhibit the growth of M. bovis and M. tuberculosis [1]. In contrast, Amycolatopsin B, which lacks this hydroxyl group, shows no antimycobacterial activity (IC50 >30 µM) [1]. This structural feature serves as a clear molecular switch, diverting the biological activity of the compound class from antimycobacterial to cytotoxic.

Structure-Activity Relationship SAR 6-methyl hydroxylation Antimycobacterial

Validated Research Applications for Amycolatopsin B Based on Quantitative Evidence


In Vitro Cytotoxicity Screening Against Human Lung Carcinoma (NCI-H460) Cell Lines

Amycolatopsin B is a validated compound for researchers investigating cytotoxicity against lung cancer models. It demonstrates potent, quantifiable activity against the NCI-H460 human lung carcinoma cell line, with an IC50 of 0.28 µM [1]. This application is directly supported by head-to-head data showing it to be 4.3-fold more potent than the class analog Amycolatopsin A in this specific assay, making it the preferred choice for studies focused on this cancer type.

Investigation of Structure-Activity Relationships (SAR) in Glycosylated Polyketide Macrolides

Amycolatopsin B serves as a critical molecular probe for elucidating the SAR of glycosylated macrolides. Its lack of a 6-methyl hydroxyl group and its disaccharide moiety directly correlate with its unique bioactivity profile: potent anticancer cytotoxicity and a complete lack of antimycobacterial activity [1]. When compared to Amycolatopsin A (6-OH present, mixed activity) and Amycolatopsin C (aglycone, low cytotoxicity), Amycolatopsin B is an essential component of any comparative SAR study aiming to map the functional consequences of these specific structural modifications.

Colon Carcinoma (SW620) Cytotoxicity Studies Requiring High Potency

For research programs focused on colon carcinoma, Amycolatopsin B is a potent cytotoxic agent with a well-defined IC50 of 0.14 µM against the SW620 cell line [1]. Its potency is 71-fold greater than the aglycone analog Amycolatopsin C, underscoring its value as a potent hit compound for further investigation. This quantitative data supports its use as a positive control or a lead-like molecule in anticancer drug discovery screens targeting colorectal cancer.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

51 linked technical documents
Explore Hub


Quote Request

Request a Quote for Amycolatopsin B

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.